molecular formula C15H15N3O4 B2606223 1-(2-Nitrophenyl)-3-phenethoxyurea CAS No. 326908-07-0

1-(2-Nitrophenyl)-3-phenethoxyurea

Cat. No.: B2606223
CAS No.: 326908-07-0
M. Wt: 301.302
InChI Key: YVBRXONQHXQXCN-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-3-phenethoxyurea is a useful research compound. Its molecular formula is C15H15N3O4 and its molecular weight is 301.302. The purity is usually 95%.
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Scientific Research Applications

Large On-Off Ratios and Negative Differential Resistance

A study by Chen et al. (1999) showcased a molecule with a nitroamine redox center demonstrating negative differential resistance and high on-off peak-to-valley ratios, indicating potential applications in molecular electronic devices (Chen et al., 1999).

Antiferromagnetic Exchange Interaction

Research by Fujita et al. (1996) discussed the antiferromagnetic exchange interaction among spins placed in an isosceles triangular configuration, providing insights into the magnetic properties of such compounds and their potential applications in magnetic materials (Fujita et al., 1996).

Microbial Degradation of Explosives

Hawari et al. (2000) explored the biotransformation and mineralization of nitroaromatic explosives, indicating the potential use of such compounds in bioremediation strategies for the degradation of environmental pollutants (Hawari et al., 2000).

Fluorinated Nickel(II) Phenoxyiminato Catalysts

Wang et al. (2015) synthesized and analyzed the polymerization activities of Ni(II) phenoxyiminato catalysts with fluorine atoms, indicating their role in controlling polyethylene productivities and microstructures, highlighting the versatility of such compounds in catalysis (Wang et al., 2015).

Synthesis and Selective Detection Towards TNP

Li et al. (2021) synthesized coordination polymers based on ligands generated by in situ acylation reaction, demonstrating their potential as sensors for the detection of trinitrophenol (TNP), a compound with significant relevance to safety and security (Li et al., 2021).

Properties

IUPAC Name

1-(2-nitrophenyl)-3-(2-phenylethoxy)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-15(16-13-8-4-5-9-14(13)18(20)21)17-22-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBRXONQHXQXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCONC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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